

# Deepoxy-deoxynivalenol: A Less Toxic Metabolite of Deoxynivalenol

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A Comparative Analysis of Toxicological Profiles

Deoxynivalenol (DON), a prevalent mycotoxin contaminating cereal-based food and feed, poses a significant health risk to humans and animals. Its deepoxy metabolite, **deepoxy-deoxynivalenol** (DOM-1), formed through microbial transformation in the gastrointestinal tract, is generally considered a detoxification product. This guide provides a comprehensive comparison of the toxicity of DON and DOM-1, supported by experimental data, to inform researchers, scientists, and drug development professionals.

### **Executive Summary**

Experimental evidence consistently demonstrates that DOM-1 is significantly less toxic than its parent compound, DON. This reduced toxicity is primarily attributed to the absence of the 12,13-epoxy group in the DOM-1 structure, a key element for DON's toxic activity. In vitro studies across various cell lines, including porcine intestinal epithelial cells, human liver cells, and mouse fibroblasts, show substantially higher IC50 values for DOM-1 compared to DON, indicating lower cytotoxicity. Furthermore, DON actively induces inflammatory responses and cell death through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, an effect not observed with DOM-1. In vivo studies in animal models, such as broiler chickens, corroborate these findings, with DON causing adverse effects on growth and intestinal health, while DOM-1 shows minimal to no toxicity.

### **In Vitro Toxicity Comparison**



A battery of in vitro assays has been employed to compare the cytotoxic effects of DON and DOM-1 on various cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: Comparative Cytotoxicity (IC50 Values) of DON and DOM-1 in Different Cell Lines

Cell Line	Assay	Incubatio n Time	DON IC50 (μM)	DOM-1 IC50 (μM)	Fold Differenc e	Referenc e
IPEC-J2 (porcine intestinal epithelial cells)	NR Assay	48 h	44.83 ± 6.14	> 100	> 2.2	[1]
IPEC-J2 (porcine intestinal epithelial cells)	NR Assay	72 h	25.93 ± 5.13	> 100	> 3.9	[1]
Swiss 3T3 (mouse fibroblasts)	BrdU incorporati on	Not Specified	~1.5	~81	54	
HepG2 (human liver cancer cells)	WST-1 Assay	24 h	~0.9	~228	~253	[2]

Table 2: Effects of DON and DOM-1 on Cell Viability and Apoptosis



Cell Line	Parameter	DON Effect	DOM-1 Effect	Reference
IPEC-J2	Cell Viability (NR Assay, 100 μM)	95% reduction after 72h	No negative effect	[1]
IPEC-J2	Apoptosis (Cleaved Caspase-3)	3.9-fold induction	No effect	[1]
Bovine Ovarian Theca Cells	Apoptosis	No significant effect	Increased	[3]

Table 3: Impact of DON and DOM-1 on MAPK Signaling

Cell Line	MAPK Pathway	DON Effect	DOM-1 Effect	Reference
IPEC-J2	p38 Phosphorylation	2.51-fold increase	No effect	[1]
IPEC-J2	p44/42 (ERK1/2) Phosphorylation	2.30-fold increase	No effect	[1]
Bovine Granulosa Cells	MAPK3/1, MAPK14, MAPK8	Increased phosphorylation	Not activated	[3]

## **In Vivo Toxicity Comparison**

Studies in broiler chickens have demonstrated the differential effects of dietary exposure to DON and DOM-1.

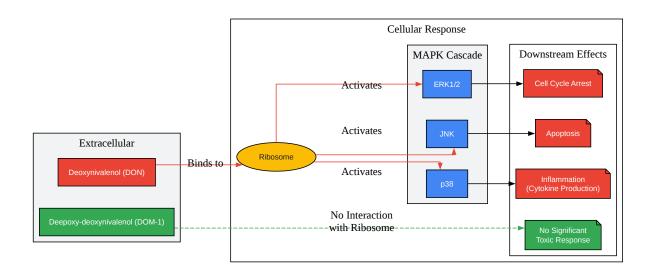
Table 4: Comparative In Vivo Effects of DON and DOM-1 in Broiler Chickens



Parameter	DON Exposure	DOM-1 Exposure	Reference
Body Weight	Significant decrease	No significant effect	[4][5][6]
Feed Conversion Ratio	Negatively affected	Improved	[4][5][6]
Intestinal Paracellular Permeability	Increased	No negative effect	[4]

# **Signaling Pathways and Experimental Workflows**

The differential toxicity of DON and DOM-1 can be largely explained by their interaction with cellular signaling pathways. DON is a potent activator of the MAPK signaling cascade, leading to a ribotoxic stress response, inflammation, and apoptosis. In contrast, the absence of the epoxy group in DOM-1 prevents this interaction.

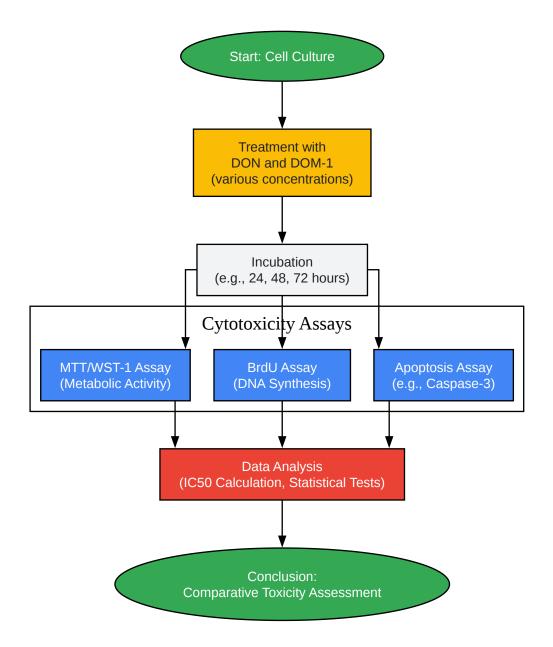


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Caption: Differential activation of the MAPK signaling pathway by DON and DOM-1.

The following diagram illustrates a general workflow for comparing the in vitro cytotoxicity of mycotoxins.



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Caption: General workflow for in vitro comparative cytotoxicity testing.

# **Experimental Protocols**



Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for the key assays cited in this guide.

#### MTT Cell Viability Assay (for IPEC-J2 cells)

This protocol is adapted for assessing the cytotoxicity of mycotoxins on porcine intestinal epithelial cells (IPEC-J2).

- Cell Seeding: Seed IPEC-J2 cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
- Mycotoxin Treatment: Prepare serial dilutions of DON and DOM-1 in cell culture medium.
  Remove the existing medium from the wells and add 100 μL of the mycotoxin solutions or control medium.
- Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
- MTT Addition: After incubation, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.[7][8]

#### WST-1 Cell Viability Assay (for HepG2 cells)

This protocol is suitable for determining the effects of mycotoxins on the viability of human liver cells (HepG2).

• Cell Seeding: Plate HepG2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.



- Mycotoxin Exposure: Treat the cells with various concentrations of DON and DOM-1 for 24 hours.[2][9][10]
- WST-1 Reagent Addition: Add 10 μL of WST-1 reagent to each well.
- Incubation: Incubate the plate for 2-4 hours at 37°C.
- Absorbance Reading: Shake the plate for 1 minute and measure the absorbance at 450 nm.
- Calculation: Express the results as a percentage of the viability of the untreated control cells.

#### **BrdU Incorporation Assay (for Swiss 3T3 fibroblasts)**

This assay measures DNA synthesis as an indicator of cell proliferation.

- Cell Culture and Treatment: Culture Swiss 3T3 cells and expose them to different concentrations of DON and DOM-1 for a specified period.
- BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-24 hours, allowing the BrdU to be incorporated into the DNA of proliferating cells.[11][12][13][14]
- Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.
- Antibody Incubation: Incubate the cells with an anti-BrdU antibody.
- Secondary Antibody and Detection: Add a conjugated secondary antibody and a substrate to produce a colorimetric or fluorescent signal.
- Quantification: Measure the signal using a microplate reader or by microscopy.

#### Conclusion

The presented data unequivocally demonstrates that **deepoxy-deoxynivalenol** (DOM-1) is substantially less toxic than deoxynivalenol (DON). The lack of the 12,13-epoxy ring in DOM-1 prevents the activation of the MAPK signaling pathway, a key mechanism underlying DON's cytotoxicity and immunotoxicity. This significant difference in their toxicological profiles underscores the importance of considering the metabolic fate of mycotoxins in risk



assessment. The biotransformation of DON to DOM-1 represents a critical detoxification pathway, reducing the potential harm of DON contamination in food and feed.

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